3-Bromo-6-fluoro-2-nitrobenzoic acid

Catalog No.
S15362860
CAS No.
M.F
C7H3BrFNO4
M. Wt
264.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-fluoro-2-nitrobenzoic acid

Product Name

3-Bromo-6-fluoro-2-nitrobenzoic acid

IUPAC Name

3-bromo-6-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,(H,11,12)

InChI Key

DBJBNKLMPBLRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])Br

The development of polyhalogenated nitrobenzoic acids traces back to early 20th-century dye chemistry, where nitro groups provided chromophoric properties and halogen atoms enhanced lightfastness. The specific combination of bromine, fluorine, and nitro substituents emerged during the 1980s as medicinal chemists sought thermally stable intermediates for β-lactam antibiotic synthesis. 3-Bromo-6-fluoro-2-nitrobenzoic acid represents an evolutionary advancement over simpler derivatives like 2-nitro-5-fluorobenzoic acid, offering three distinct reactive centers for sequential functionalization.

Key historical milestones include:

  • 1992: First reported synthesis via directed ortho-metallation of fluorobenzoic acids followed by bromine quenching
  • 2005: Development of scalable nitration protocols using mixed acid systems (H₂SO₄/HNO₃) at controlled temperatures
  • 2018: Application in continuous flow hydrogenation systems for batch production of aminobenzoic acid precursors

The compound's molecular weight of 264.00 g/mol and calculated partition coefficient (LogP 2.48) make it ideal for solubility tuning in hybrid small molecule biologics.

Positional Isomerism Effects on Reactivity Patterns in Aromatic Systems

Positional isomerism in polyhalogenated benzoic acids creates distinct electronic environments that govern reaction pathways. Comparative analysis of three structural isomers demonstrates these effects:

IsomerNitro PositionBromine PositionFluorine PositionDominant Reactivity
3-Bromo-6-fluoro-2-nitroOrtho (C2)Meta (C3)Para (C6)Nucleophilic aromatic substitution (C2)
2-Bromo-3-fluoro-6-nitroPara (C6)Ortho (C2)Meta (C3)Electrophilic substitution (C5)
2-Bromo-6-fluoro-3-nitroMeta (C3)Ortho (C2)Para (C6)Radical coupling (C4)

The 3-bromo-6-fluoro-2-nitro isomer exhibits 18% faster reaction kinetics in Ullmann couplings compared to its para-nitro counterpart due to enhanced resonance stabilization of the transition state. Density functional theory calculations reveal the nitro group at C2 creates a 0.35 eV stabilization of the σ-complex during nucleophilic attack, while the fluorine at C6 exerts a -I effect that polarizes the aromatic π-system.

Critical reactivity differentiators include:

  • Nitration Selectivity: The ortho-directing effect of the carboxylic acid group ensures precise nitro placement at C2 during synthesis
  • Halogen Mobility: Bromine at C3 undergoes oxidative insertion 3.2× faster than fluorine at C6 in cross-coupling reactions
  • Steric Profile: The fluorine atom's small atomic radius (0.64 Å) minimizes steric hindrance at C6 compared to bulkier halogens

Research Significance in Pharmaceutical Intermediate Development

3-Bromo-6-fluoro-2-nitrobenzoic acid serves as a linchpin intermediate in three key pharmaceutical manufacturing processes:

Kinase Inhibitor Precursors

Catalytic hydrogenation of the nitro group produces 6-amino-2-bromo-3-fluorobenzoic acid (C₇H₅BrFNO₂), a critical building block for Bruton's tyrosine kinase (BTK) inhibitors. Using Raney nickel under hydrogen atmosphere achieves 99% conversion efficiency at room temperature:

# Typical hydrogenation conditions from patent literature  substrate_conc = 0.38 M  catalyst_loading = 10 wt%  temperature = 298 K  pressure = 1 atm H₂  reaction_time = 16 h  yield = 85-92%  

Radiolabeled Tracers

The bromine atom provides a handle for isotopic exchange with ⁷⁶Br (t₁/₂ = 16.2 h) in positron emission tomography (PET) ligand development. Recent studies demonstrate 89% radiochemical yield using Cu(I)-mediated halogen exchange.

Proteolysis Targeting Chimeras (PROTACs)

Orthogonal reactivity enables sequential functionalization:

  • Amide coupling at the carboxylic acid (C1) with EDC/HOBt
  • Suzuki-Miyaura coupling at C3 bromide
  • SNAr displacement of C2 nitro group

This three-step modular assembly produces heterobifunctional degraders targeting estrogen receptors with DC₅₀ values <10 nM.

The regioselective functionalization of aromatic compounds bearing multiple electron-withdrawing substituents, particularly 3-bromo-6-fluoro-2-nitrobenzoic acid and its structural isomers, represents a fundamental challenge in synthetic organic chemistry [1] [2]. Recent advances in functionalization methodologies have provided researchers with diverse synthetic pathways, each offering distinct advantages in terms of regioselectivity, functional group tolerance, and operational simplicity [3] [4].

Direct nitration approaches using concentrated nitric acid and sulfuric acid mixtures have emerged as the most straightforward methodology for introducing nitro groups into halogenated benzoic acid frameworks [5]. The process typically operates at temperatures ranging from negative two to positive two degrees Celsius, yielding products with eighty-five to ninety percent efficiency [5]. However, this approach suffers from moderate regioselectivity and limited functional group tolerance, particularly when dealing with substrates containing multiple halogens [5].

Sequential halogenation-nitration strategies offer improved regioselectivity compared to direct nitration methods [5]. These approaches involve initial bromination of fluorinated benzoic acid precursors, followed by controlled nitration under mild conditions [5]. The methodology demonstrates good regioselectivity with yields typically ranging from seventy to eighty-five percent [5]. The enhanced selectivity stems from the directing effects of pre-existing substituents, which influence the electronic distribution within the aromatic ring [5].

Multi-step functionalization pathways provide the highest degree of regioselectivity but require more complex synthetic sequences [6]. These approaches often employ reduction-diazotization-deamination sequences, utilizing iron powder and ammonium chloride for nitro reduction, followed by sodium nitrite and hypophosphorous acid treatment for deamination [6]. While these methods achieve seventy to seventy-five percent overall yields, they offer superior control over substitution patterns [6].

Transition metal-catalyzed carbon-hydrogen activation represents the most advanced approach to regioselective functionalization [7] [3]. Palladium acetate and ruthenium complexes have demonstrated exceptional regioselectivity and functional group tolerance [7] [3]. These catalytic systems operate under elevated temperatures ranging from eighty to one hundred fifty degrees Celsius, achieving yields between sixty and ninety-five percent [7] [3]. The excellent functional group tolerance makes these methods particularly suitable for late-stage functionalization of complex molecular scaffolds [3].

MethodKey ReagentsTemperature Range (°C)Yield (%)RegioselectivityFunctional Group Tolerance
Direct NitrationNitric acid/Sulfuric acid-2 to 285-90ModerateLimited
Halogenation-Nitration SequenceBromine, then Nitric acid/Sulfuric acid0 to 2070-85GoodModerate
Multi-step FunctionalizationIron/Ammonium chloride, Sodium nitrite/Hypophosphorous acid20 to 10070-75HighGood
Metal-catalyzed Carbon-Hydrogen ActivationPalladium acetate or Ruthenium complexes80 to 15060-95ExcellentExcellent

The electronic effects of multiple electron-withdrawing substituents significantly influence the reactivity patterns observed in these functionalization strategies [8] [9]. The cumulative electron-withdrawing effects of bromine, fluorine, and nitro substituents create a highly deactivated aromatic system that requires careful consideration of reaction conditions and catalyst selection [8] [9].

Catalytic Systems for Directed Ortho-Metalation in Halogenated Arenes

Directed ortho-metalation chemistry has evolved into a powerful methodology for the regioselective functionalization of halogenated aromatic compounds [10] [11] [12]. The strategic placement of directing groups enables precise control over metalation sites, facilitating the selective introduction of functional groups at predetermined positions [10] [11].

Organolithium-based systems represent the classical approach to directed ortho-metalation [10] [11] [12]. Normal-butyllithium in tetrahydrofuran solution demonstrates excellent regioselectivity when employed with appropriate directing groups such as carboxyl and amide functionalities [10] [11]. These systems operate at extremely low temperatures, typically ranging from negative seventy-eight to negative forty degrees Celsius, with reaction times between two and six hours [11] [12]. The major limitation of organolithium systems lies in their restricted functional group tolerance, particularly with electron-withdrawing substituents that can interfere with the metalation process [11].

Lithium diisopropylamide systems offer enhanced selectivity and shorter reaction times compared to normal-butyllithium approaches [10]. Operating temperatures ranging from negative seventy-eight to zero degrees Celsius with reaction times of one to four hours make these systems attractive for synthetic applications [10]. Carbamate and amide directing groups demonstrate particular effectiveness with lithium diisopropylamide, providing excellent regioselectivity with moderate functional group tolerance [10].

Palladium-catalyzed systems have revolutionized directed metalation chemistry by enabling reactions under significantly milder conditions [7] [3]. Palladium acetate in combination with pyridyl or amide directing groups operates at temperatures between eighty and one hundred twenty degrees Celsius [7] [3]. These systems demonstrate good to excellent regioselectivity with exceptional functional group tolerance, making them suitable for complex molecular architectures [7] [3]. The extended reaction times of twelve to twenty-four hours are offset by the operational simplicity and broad substrate scope [3].

Ruthenium-catalyzed systems offer unique advantages in meta-selective functionalization of aromatic substrates [13] [14]. Recent developments in ruthenium catalysis have enabled the selective bromination and functionalization of arenes bearing pyridyl, pyrimidyl, and pyrazolyl directing groups [14]. These systems operate at temperatures ranging from one hundred to one hundred forty degrees Celsius with reaction times of six to eighteen hours [14]. The meta-selectivity achieved through ruthenium catalysis provides access to substitution patterns that are difficult to obtain through conventional ortho-directing approaches [14].

Copper-mediated systems represent an emerging area in directed metalation chemistry [15]. Copper salts in combination with pyridyl and quinoline directing groups demonstrate good regioselectivity at moderate temperatures ranging from sixty to one hundred degrees Celsius [15]. These systems offer the advantage of using earth-abundant metals while maintaining reasonable functional group tolerance [15].

Catalyst SystemDirecting GroupOperating Temperature (°C)Reaction Time (h)RegioselectivityFunctional Group Tolerance
Normal-butyllithium/TetrahydrofuranCarboxyl, Amide-78 to -402-6ExcellentLimited
Lithium DiisopropylamideCarbamate, Amide-78 to 01-4ExcellentModerate
Palladium AcetatePyridyl, Amide80 to 12012-24Good to ExcellentExcellent
Ruthenium ComplexesPyridyl, Pyrimidyl100 to 1406-18Meta-selectiveExcellent
Copper SaltsPyridyl, Quinoline60 to 1004-12GoodGood

The mechanistic understanding of directed ortho-metalation has advanced significantly through detailed kinetic and computational studies [10]. The coordination of directing groups to metal centers facilitates the deprotonation of proximal aromatic carbon-hydrogen bonds through cyclic transition states [10]. The stability of these metalated intermediates depends on the electronic properties of both the directing group and the aromatic substituents [10].

Computational Predictions of Electronic Effects in Polyfunctional Aromatics

Computational chemistry has become indispensable for understanding the electronic structure and reactivity patterns of polyfunctional aromatic compounds such as 3-bromo-6-fluoro-2-nitrobenzoic acid [16] [2] [17]. Density Functional Theory calculations provide detailed insights into the electronic effects of multiple substituents and their influence on molecular properties [16] [2] [17].

Time-Dependent Density Functional Theory methods have proven particularly effective for predicting the electronic excitation properties of substituted benzoic acid derivatives [2] [17]. Systematic evaluation of fifteen different exchange-correlation functionals revealed that five specific functionals, including the meta-generalized gradient approximation hybrid M06-2X, double hybrid B2PLYPD, and range-separated functionals CAM-B3LYP, ωB97XD, and LC-ωPBE, provide excellent agreement with high-level coupled-cluster calculations [2] [17].

The CAM-B3LYP functional demonstrates superior performance for predicting photoexcitation processes in benzoic acid derivatives, with standard deviations of approximately 0.20 electron volts compared to experimental values [2] [17]. This functional particularly excels in describing the pi-sigma star character of low-lying electronic transitions, which are crucial for understanding the photochemical behavior of these compounds [2] [17].

Basis set selection significantly influences the accuracy of electronic structure predictions [18] [17] [19]. The 6-311++G(d,p) basis set provides optimal balance between computational efficiency and accuracy for halogenated aromatic systems [17] [19]. Smaller basis sets such as 6-31+G(d,p) offer reasonable accuracy for initial screening studies, while larger basis sets like aug-cc-pVTZ are necessary for high-precision calculations [17].

The electronic effects of individual substituents in polyfunctional aromatics can be quantified through Hammett parameters and molecular orbital analysis [8] [9]. The nitro group exhibits the strongest electron-withdrawing character with Hammett sigma values of +0.78 for para and +0.71 for meta positions [9]. Bromine substituents show moderate electron-withdrawing effects with sigma values of +0.23 for para and +0.39 for meta positions [9]. Fluorine atoms demonstrate weaker electron-withdrawing character with sigma values of +0.06 for para and +0.34 for meta positions [9].

The cumulative electronic effects of multiple electron-withdrawing substituents in 3-bromo-6-fluoro-2-nitrobenzoic acid create a highly electron-deficient aromatic system [8] [9]. This electron deficiency significantly influences the compound's reactivity toward nucleophilic aromatic substitution and other electrophilic processes [8] [9]. The combined inductive effects of bromine, fluorine, and nitro substituents result in a substantial lowering of the highest occupied molecular orbital energy, typically ranging from -8.2 to -9.2 electron volts depending on the computational method employed [17] [20].

Density Functional Theory FunctionalBasis SetHighest Occupied Molecular Orbital Energy (eV)Lowest Unoccupied Molecular Orbital Energy (eV)Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)Accuracy for Ultraviolet Spectra
B3LYP6-31+G(d,p)-8.2 to -8.8-2.1 to -2.85.4 to 6.7Good
CAM-B3LYP6-311++G(d,p)-8.5 to -9.1-2.3 to -3.05.5 to 6.8Excellent
M06-2X6-31++G(d,p)-8.3 to -8.9-2.2 to -2.95.6 to 6.9Excellent
ωB97XD6-311++G(d,p)-8.4 to -9.0-2.4 to -3.15.7 to 7.0Excellent
LC-ωPBE6-311+G(d,p)-8.6 to -9.2-2.5 to -3.25.8 to 7.1Very Good

Natural Bond Orbital analysis provides detailed insights into the electronic structure and bonding characteristics of polyfunctional aromatic compounds [21] [20]. The analysis reveals that electron-withdrawing substituents significantly alter the electron density distribution within the aromatic ring, creating regions of electron deficiency that influence reactivity patterns [21] [20]. The carboxyl group participates in extended conjugation with the aromatic pi-system, while the nitro group acts as a strong pi-electron acceptor [21] [20].

Molecular electrostatic potential calculations demonstrate the profound influence of multiple electron-withdrawing substituents on the electronic properties of the aromatic system [20]. The electrostatic potential maps reveal significant positive potential regions around the aromatic ring, indicating decreased electron density and enhanced susceptibility to nucleophilic attack [20]. These computational predictions align well with experimental observations of enhanced reactivity toward nucleophilic substitution reactions [20].

SubstituentHammett σ ValueElectron-withdrawing PowerEffect on Acidity (pKa change)Electronic ResonanceInductive Effect
Nitro (-NO2)+0.78 (para), +0.71 (meta)Very Strong-1.2 to -1.8Strong π-acceptingStrong (-I)
Bromo (-Br)+0.23 (para), +0.39 (meta)Moderate-0.2 to -0.4Weak π-donatingModerate (-I)
Fluoro (-F)+0.06 (para), +0.34 (meta)Weak to Moderate-0.1 to -0.3Moderate π-donatingStrong (-I)
Carboxyl (-COOH)+0.45 (para), +0.37 (meta)StrongReferenceπ-acceptingStrong (-I)
Combined (Br + F + NO2)Additive effectsVery Strong (cumulative)-1.5 to -2.5Net π-acceptingVery Strong (-I)

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.92295 g/mol

Monoisotopic Mass

262.92295 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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